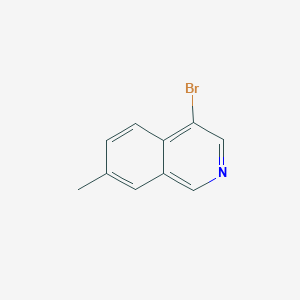
Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate is an organic compound that features a benzoate ester functional group, an amino group, and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate typically involves multiple steps. One common method starts with the nitration of ethyl 4-hydroxybenzoate to introduce a nitro group at the 4-position. This is followed by reduction of the nitro group to an amino group using zinc powder and acetic acid . The hydroxyl group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
These systems offer advantages such as improved reaction control, higher yields, and better safety profiles compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like zinc powder and acetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Zinc powder and acetic acid are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or other substituted products.
Applications De Recherche Scientifique
Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate largely depends on its functional groups. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions at the amino group. The amino group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-amino-3-hydroxybenzoate: Lacks the TBDMS protection, making it more reactive.
Ethyl 4-nitro-3-((tert-butyldimethylsilyl)oxy)benzoate: Contains a nitro group instead of an amino group, altering its reactivity and applications.
Uniqueness
Ethyl 4-amino-3-((tert-butyldimethylsilyl)oxy)benzoate is unique due to the presence of the TBDMS-protected hydroxyl group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C15H25NO3Si |
|---|---|
Poids moléculaire |
295.45 g/mol |
Nom IUPAC |
ethyl 4-amino-3-[tert-butyl(dimethyl)silyl]oxybenzoate |
InChI |
InChI=1S/C15H25NO3Si/c1-7-18-14(17)11-8-9-12(16)13(10-11)19-20(5,6)15(2,3)4/h8-10H,7,16H2,1-6H3 |
Clé InChI |
WCADEZDZARCXOF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)N)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


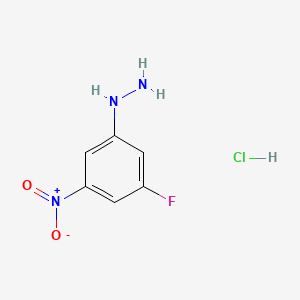
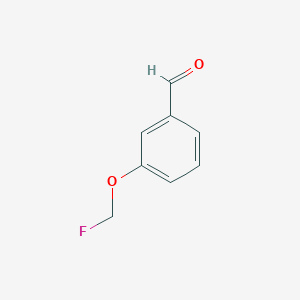


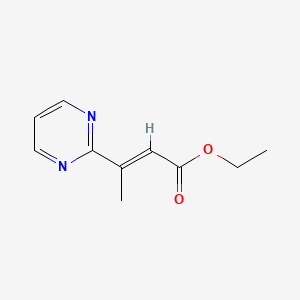
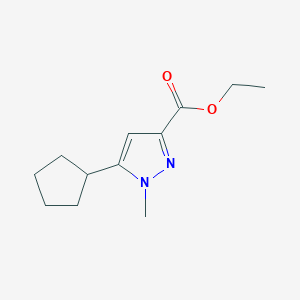
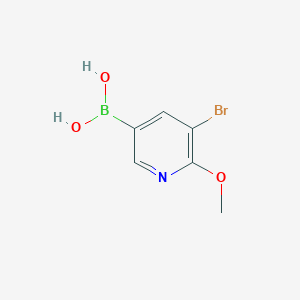
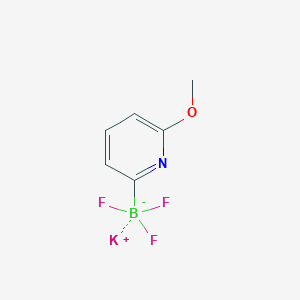
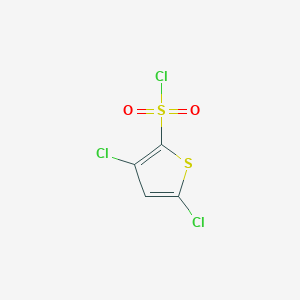
![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)


![Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13461282.png)
